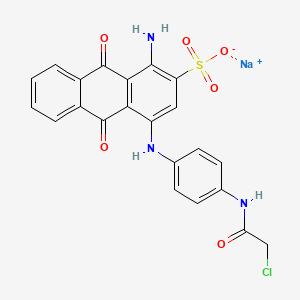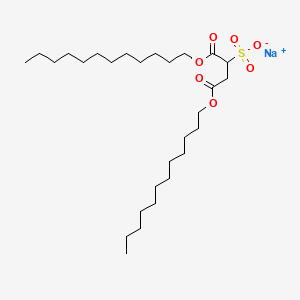
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two m-fluorophenyl groups attached to a propen-1-amine backbone, with N,N-dimethyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and N,N-dimethylformamide.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield fluorinated ketones or aldehydes.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can result in halogenated derivatives.
科学的研究の応用
2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Propen-1-amine, 3,3-bis(m-chlorophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
2-Propen-1-amine, 3,3-bis(m-bromophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with bromine atoms instead of fluorine.
2-Propen-1-amine, 3,3-bis(m-iodophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of m-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs with different halogen substitutions.
特性
CAS番号 |
21165-53-7 |
|---|---|
分子式 |
C17H18ClF2N |
分子量 |
309.8 g/mol |
IUPAC名 |
3,3-bis(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F2N.ClH/c1-20(2)10-9-17(13-5-3-7-15(18)11-13)14-6-4-8-16(19)12-14;/h3-9,11-12H,10H2,1-2H3;1H |
InChIキー |
NEWLATOFXAHBFJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)










